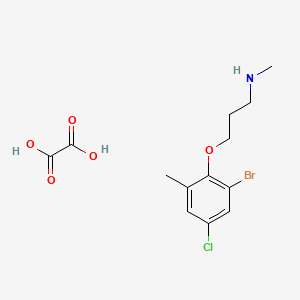![molecular formula C21H25NO5 B4094470 oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine](/img/structure/B4094470.png)
oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine
Übersicht
Beschreibung
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine is a compound that combines the properties of oxalic acid and a cyclopentanamine derivative. . The compound N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine features a cyclopentanamine moiety linked to a phenylphenoxy group through an ethyl chain. This combination of functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine involves multiple steps, starting with the preparation of the individual components. Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst . The cyclopentanamine derivative can be synthesized through a series of organic reactions, including the formation of the phenylphenoxy group and its subsequent attachment to the cyclopentanamine moiety via an ethyl linker. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or altered molecular structures.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development or biochemical studies . In industry, the compound’s properties can be leveraged in the production of materials, coatings, or other specialized products .
Wirkmechanismus
The mechanism by which oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine exerts its effects involves interactions with molecular targets and pathways within biological systems. The oxalic acid component can chelate metal ions, affecting various enzymatic processes . The cyclopentanamine moiety may interact with receptors or enzymes, modulating their activity and leading to specific biological outcomes . The exact pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine can be compared to other similar compounds, such as oxalyl chloride, disodium oxalate, and calcium oxalate . These compounds share the oxalic acid moiety but differ in their additional functional groups and overall structure. The unique combination of the cyclopentanamine and phenylphenoxy groups in this compound sets it apart, providing distinct chemical and physical properties that can be exploited in various applications .
Eigenschaften
IUPAC Name |
oxalic acid;N-[2-(4-phenylphenoxy)ethyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.C2H2O4/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-20-18-8-4-5-9-18;3-1(4)2(5)6/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNOGQFJIXQTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(phenylsulfonyl)benzyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4094404.png)

![1-[4-(4-Chlorophenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4094424.png)
![2-[(4-chlorophenyl)thio]-N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4094434.png)
![3,4,5-trimethoxy-N-[5-(3-methyl-2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094438.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B4094440.png)
![4-propionylphenyl 3-[(2-chloro-4-nitrophenyl)thio]propanoate](/img/structure/B4094443.png)

![N-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]thiophene-2-carboxamide](/img/structure/B4094458.png)
![1-[4-(2-allyl-4-methoxyphenoxy)butyl]-1H-1,2,4-triazole oxalate](/img/structure/B4094460.png)

![1-Ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4094478.png)
![N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4094495.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4094500.png)
